

DW18134: An In Vivo Efficacy Comparison in Inflammatory Disease Models

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Compound of Interest		
Compound Name:	DW18134	
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This guide provides a comparative analysis of the in vivo efficacy of **DW18134**, a novel small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in preclinical models of peritonitis and inflammatory bowel disease (IBD). The data presented herein is derived from a key study evaluating **DW18134**'s therapeutic potential.[1][2][3]

DW18134 has demonstrated significant anti-inflammatory activity by inhibiting the IRAK4 signaling pathway, a critical mediator in inflammatory and autoimmune diseases.[1][3] This guide offers researchers, scientists, and drug development professionals a detailed overview of its performance against a comparator molecule and in a standard IBD model, supported by experimental data and protocols.

Executive Summary of Efficacy

In a lipopolysaccharide (LPS)-induced peritonitis mouse model, **DW18134** was shown to be comparable to PF-06650833, another IRAK4 inhibitor, in reducing inflammatory markers and improving behavioral scores.[3] In a dextran sulfate sodium (DSS)-induced colitis model, a well-established model for IBD, **DW18134** demonstrated significant therapeutic effects by ameliorating clinical symptoms and reducing colonic inflammation.[1][3]

Data Presentation

 600 ± 100

 300 ± 70

 350 ± 80



DW18134 + LPS

DW18134 + LPS

PF-06650833 +

Colitie in Mica

LPS

15 mg/kg

30 mg/kg

30 mg/kg

Table 1: In Vivo Efficacy of DW18134 in LPS-Induced

Peritonitis in Mice Behavioral Serum TNF-α Serum IL-6 **Treatment** Dose Score (Mean ± (pg/mL) (Mean (pg/mL) (Mean Group SD) ± SD) ± SD) 0.25 ± 0.5 50 ± 10 20 ± 5 Control LPS 10 mg/kg 3.5 ± 0.58 800 ± 150 1200 ± 200

 400 ± 80

 200 ± 50

 250 ± 60

 2.0 ± 0.82

 1.25 ± 0.5

 1.5 ± 0.58

Data extracted from "A Novel IRAK4 Inhibitor **DW18134** Ameliorates Peritonitis and Inflammatory Bowel Disease". Statistical significance was reported in the source publication.[1]

Table 2: In Vivo Efficacy of DW18134 in DSS-Induced

Treatment Group	Dose	Disease Activity Index (DAI) on Day 8 (Mean ± SD)	Body Weight Change on Day 8 (%) (Mean ± SD)	Colon Length (cm) (Mean ± SD)
Control	-	0.5 ± 0.2	+2.0 ± 1.0	8.5 ± 0.5
DSS	3.5% in water	3.8 ± 0.5	-15.0 ± 3.0	5.5 ± 0.8
DW18134 + DSS	2 mg/kg	1.5 ± 0.6	-5.0 ± 2.0	7.5 ± 0.6

Data extracted from "A Novel IRAK4 Inhibitor **DW18134** Ameliorates Peritonitis and Inflammatory Bowel Disease". Statistical significance was reported in the source publication.[1]

Experimental Protocols



LPS-Induced Peritonitis Model

Animals: Male Balb/c mice (6-8 weeks old) were used for the study.

Experimental Procedure:

- Mice were randomly divided into five groups: Control, LPS, DW18134 (15 mg/kg) + LPS,
 DW18134 (30 mg/kg) + LPS, and PF-06650833 (30 mg/kg) + LPS.
- **DW18134** and PF-06650833 were administered orally one hour before LPS injection.
- Peritonitis was induced by intraperitoneal (i.p.) injection of LPS (10 mg/kg).
- Behavioral scores were observed and recorded 1.5 hours after LPS injection.
- Two hours after LPS injection, blood samples were collected for the measurement of serum TNF-α and IL-6 levels by ELISA.[1]

DSS-Induced Colitis Model

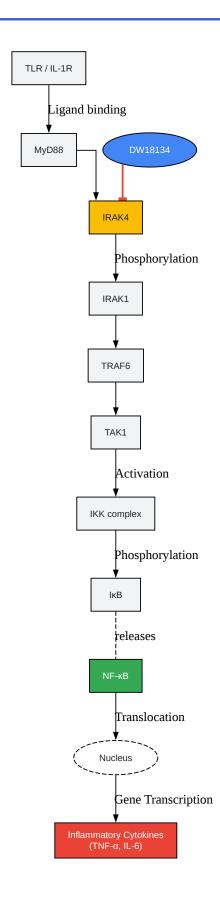
Animals: Male C57BL/6 mice (8-10 weeks old) were used.

Experimental Procedure:

- Mice were divided into three groups: Control, DSS, and DW18134 (2 mg/kg) + DSS.
- Acute colitis was induced by administering 3.5% (w/v) DSS in the drinking water for 7 days.
- **DW18134** was administered orally once daily for the 7 days of DSS administration.
- Body weight, stool consistency, and rectal bleeding were monitored daily to calculate the Disease Activity Index (DAI).
- On day 8, mice were sacrificed, and the colon length was measured. Colon tissues were collected for further analysis.[1]

Mandatory Visualization

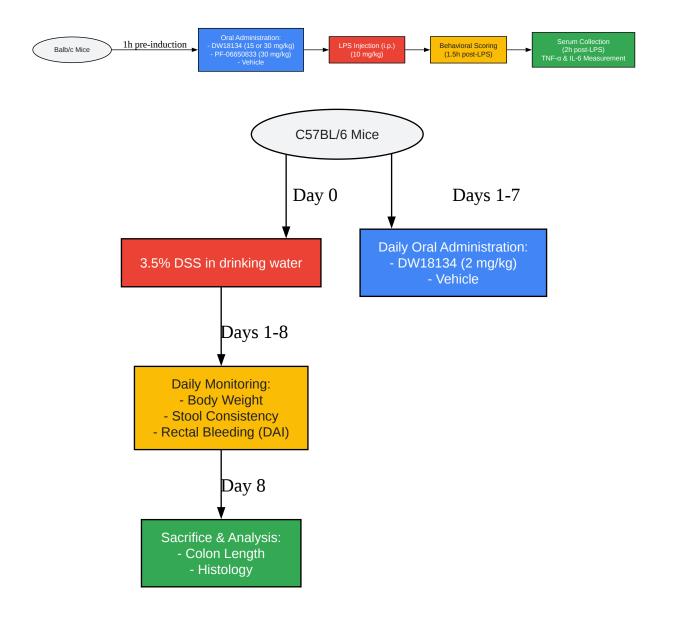




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Caption: IRAK4 Signaling Pathway and the inhibitory action of **DW18134**.





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References

1. researchgate.net [researchgate.net]



- 2. A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease PMC [pmc.ncbi.nlm.nih.gov]
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